FTI 276

Descripción general

Descripción

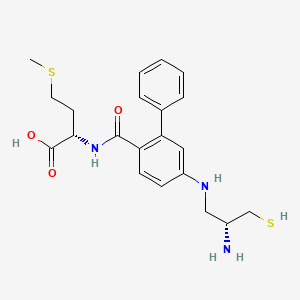

FTI 276 es un inhibidor de la farnesiltransferasa altamente potente y selectivo. Es un peptidomimético CAAX del extremo carboxilo de las proteínas Ras, diseñado para inhibir la farnesilación de la oncoproteína Ras, que es crucial para su actividad cancerígena . La farnesilación es una modificación postraduccional que permite que las proteínas Ras se anclen a la membrana plasmática, donde transmiten señales reguladoras del crecimiento desde las tirosina quinasas receptoras a varias vías de señalización celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: FTI 276 se sintetiza como un mimético de tetrapéptido. La síntesis implica el acoplamiento de aminoácidos específicos y modificaciones posteriores para lograr la estructura peptidomimética deseada. Los pasos clave incluyen:

- Acoplamiento de aminoácidos utilizando técnicas estándar de síntesis de péptidos.

- Introducción de un grupo fenilo y un grupo mercaptopropilo para imitar el motivo CAAX.

- Modificaciones finales para mejorar la estabilidad y selectividad del compuesto .

Métodos de producción industrial: La producción industrial de this compound implica técnicas de síntesis de péptidos a gran escala, asegurando alta pureza y rendimiento. El proceso incluye:

- Síntesis de péptidos en fase sólida automatizada (SPPS) para un acoplamiento eficiente de aminoácidos.

- Purificación mediante cromatografía líquida de alta resolución (HPLC) para lograr los niveles de pureza deseados.

- Liofilización para obtener el producto final en forma sólida estable .

Análisis De Reacciones Químicas

Tipos de reacciones: FTI 276 principalmente experimenta reacciones relacionadas con su función como inhibidor de la farnesiltransferasa. Estos incluyen:

Inhibición de la farnesilación: this compound inhibe la farnesilación de las proteínas Ras uniéndose al sitio activo de la farnesiltransferasa, evitando la transferencia del grupo farnesilo a la proteína Ras.

Interacción con proteínas celulares: this compound interactúa con varias proteínas celulares involucradas en la vía de señalización de Ras, lo que lleva a alteraciones en la señalización celular y el crecimiento.

Reactivos y condiciones comunes:

Ditiotreitol (DTT): Utilizado para mantener el estado reducido de los grupos tiol durante la síntesis y las reacciones.

Pirofosfato de farnesilo (FPP): El sustrato natural para la farnesiltransferasa, que se inhibe competitivamente por this compound.

Principales productos formados:

Aplicaciones Científicas De Investigación

FTI 276 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Investigación del cáncer: this compound se utiliza ampliamente para estudiar el papel de las proteínas Ras en el cáncer y para desarrollar terapias dirigidas para tumores dependientes de Ras.

Estudios de señalización celular: Los investigadores utilizan this compound para investigar la vía de señalización de Ras y su impacto en el crecimiento celular, la diferenciación y la apoptosis.

Desarrollo de fármacos: this compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de la farnesiltransferasa con mayor eficacia y selectividad.

Investigación bioquímica: El compuesto se utiliza para estudiar los mecanismos bioquímicos de la farnesilación y su papel en varios procesos celulares.

Mecanismo De Acción

FTI 276 ejerce sus efectos inhibiendo la enzima farnesiltransferasa, que es responsable de la farnesilación de las proteínas Ras. El mecanismo involucra:

Unión a la farnesiltransferasa: this compound se une al sitio activo de la farnesiltransferasa, evitando la transferencia del grupo farnesilo desde el pirofosfato de farnesilo a la proteína Ras.

Disrupción de la señalización de Ras: Al inhibir la farnesilación, this compound evita que las proteínas Ras se anclen a la membrana plasmática, interrumpiendo así su capacidad de transmitir señales de crecimiento y promoviendo la apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

FTI 276 se compara con otros inhibidores de la farnesiltransferasa y compuestos similares:

This compound destaca por su alta selectividad y potencia en la inhibición de la farnesiltransferasa, lo que lo convierte en un compuesto único y valioso para aplicaciones de investigación y terapéuticas .

Actividad Biológica

FTI-276 is a farnesyltransferase inhibitor (FTI) that has garnered attention in cancer research due to its ability to inhibit the growth of tumors associated with oncogenic Ras proteins. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of FTI-276, including its mechanisms of action, effects in different cell lines, and implications for cancer therapy.

FTI-276 targets the farnesyltransferase enzyme, which is crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly the Ras family of proteins. By inhibiting farnesylation, FTI-276 disrupts the localization and function of Ras proteins, leading to altered signaling cascades that promote cell proliferation and survival.

Key Mechanisms:

- Inhibition of Ras Processing : FTI-276 effectively inhibits the processing of H- and N-Ras in human lung carcinoma cell lines (Calu-1 and A549), which are characterized by K-Ras mutations and p53 deletions .

- Induction of Apoptosis : The compound has been shown to restore apoptotic pathways in cancer cells by damaging the biological functions of oncogenic Ras, thus inhibiting tumor growth .

- Alteration of RhoB Activity : FTI-276 promotes a gain of geranylgeranylated RhoB (RhoB-GG), which is associated with loss of growth-promoting activity in Ras-transformed cells. This alteration leads to phenotypic reversion and cell growth inhibition .

In Vitro Studies

FTI-276 has demonstrated significant antiproliferative effects across various cancer cell lines:

- Lung Carcinoma : In Calu-1 and A549 cells, FTI-276 inhibited cell growth and induced apoptosis through mechanisms involving the Ras-MAPK pathway .

- Non-Small Cell Lung Cancer (NSCLC) : The compound showed efficacy against NSCLC cells with K-Ras mutations, leading to reduced viability and increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Calu-1 | 0.5 | Inhibition of Ras processing |

| A549 | 0.7 | Induction of apoptosis via Ras pathway |

| HCT116 | 0.6 | Alteration of RhoB activity |

In Vivo Studies

In animal models, particularly nude mice:

- FTI-276 significantly inhibited tumor growth in xenograft models derived from human lung carcinoma cells . The compound's effectiveness was linked to its ability to interfere with oncogenic signaling pathways.

Case Studies

Case Study 1: Lung Carcinoma Treatment

A study involving nude mice implanted with A549 cells demonstrated that treatment with FTI-276 resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct inhibition of Ras processing and induction of apoptosis through the activation of p21WAF1, a cyclin-dependent kinase inhibitor .

Case Study 2: RhoB-GG Induction

In another investigation, researchers expressed RhoB-GG in Ras-transformed cells treated with FTI-276. The results indicated that RhoB-GG not only inhibited cell growth but also induced phenotypic reversion similar to that observed with FTI treatment, suggesting a potential therapeutic strategy for targeting oncogenic Ras pathways independent of direct farnesylation inhibition .

Propiedades

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDDEATQSBHHL-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124981 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-72-1 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.